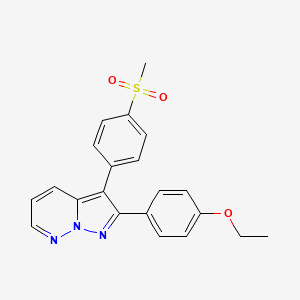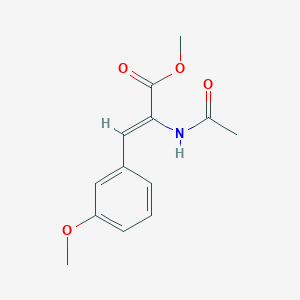
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(7-chloro-2-oxo-5-phenyl-2H-1,4-benzodiazepin-3-yl)carbamate is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a benzyl group, a chloro substituent, and a carbamate functional group, which contribute to its unique chemical and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure of the benzodiazepine is synthesized through a condensation reaction between o-phenylenediamine and a suitable acyl chloride, such as benzoyl chloride.
Introduction of the Chloro Substituent: The chloro substituent is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Carbamate Group: The final step involves the reaction of the benzodiazepine intermediate with benzyl chloroformate in the presence of a base to form the carbamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzodiazepine derivatives.
Applications De Recherche Scientifique
Benzyl N-(7-chloro-2-oxo-5-phenyl-2H-1,4-benzodiazepin-3-yl)carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Benzyl N-(7-chloro-2-oxo-5-phenyl-2H-1,4-benzodiazepin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. The presence of the benzyl carbamate group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier .
Propriétés
IUPAC Name |
benzyl N-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O3/c24-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)26-21(22(28)25-19)27-23(29)30-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNDAGLMEVEFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=C3C=C(C=CC3=NC2=O)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (Z)-2-acetamido-3-[4-(2-methylpropyl)phenyl]prop-2-enoate](/img/structure/B8037480.png)
![(1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one](/img/structure/B8037488.png)
![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B8037490.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid](/img/structure/B8037515.png)
![sodium;(2S)-2-hydroxy-2-[8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]butanoate](/img/structure/B8037519.png)

![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8037522.png)




